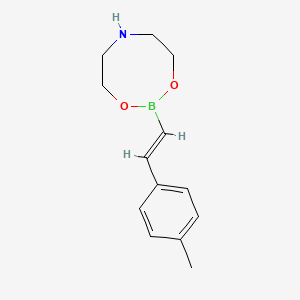

4-Methyl-beta-styrylboronic acid diethanolamine ester

Description

Properties

CAS No. |

608534-31-2 |

|---|---|

Molecular Formula |

C13H18BNO2 |

Molecular Weight |

231.10 g/mol |

IUPAC Name |

2-[2-(4-methylphenyl)ethenyl]-1,3,6,2-dioxazaborocane |

InChI |

InChI=1S/C13H18BNO2/c1-12-2-4-13(5-3-12)6-7-14-16-10-8-15-9-11-17-14/h2-7,15H,8-11H2,1H3 |

InChI Key |

CPKXHEJAUDGMRT-UHFFFAOYSA-N |

SMILES |

B1(OCCNCCO1)C=CC2=CC=C(C=C2)C |

Isomeric SMILES |

B1(OCCNCCO1)/C=C/C2=CC=C(C=C2)C |

Canonical SMILES |

B1(OCCNCCO1)C=CC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Methyl-beta-styrylboronic acid diethanolamine ester typically involves a boron substitution reaction. This process requires boron reagents and suitable substrates . One common method is the reaction of 4-methylstyrene with a boronic acid derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methyl-beta-styrylboronic acid diethanolamine ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate (K₂CO₃), and solvents like THF or dimethylformamide (DMF). Major products formed from these reactions include various substituted styrenes and other organic compounds .

Scientific Research Applications

Synthetic Intermediate

4-Methyl-beta-styrylboronic acid diethanolamine ester serves as a crucial intermediate in organic synthesis. It can be utilized in:

- Cross-Coupling Reactions : This compound is particularly useful in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds between aryl and vinyl halides.

- Functionalization of Aromatic Compounds : The boronic acid moiety allows for the introduction of various functional groups into aromatic systems, enhancing the diversity of synthesized compounds.

Reactivity Studies

Research has shown that this compound can participate in various chemical transformations, including:

- Electrophilic Substitution Reactions : The presence of the boron atom makes it reactive towards nucleophiles, allowing for the introduction of additional functional groups .

Pharmacological Research

Studies have indicated potential biological activities associated with this compound:

- Anticancer Properties : Preliminary research suggests that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further pharmacological evaluation.

- Neuroprotective Effects : There is emerging evidence that compounds containing boron may influence neuroprotective pathways, which could be beneficial in treating neurodegenerative diseases .

Bioconjugation

The ability to form stable complexes with biomolecules makes this compound useful in bioconjugation strategies. It can be employed to label proteins or other biomolecules for imaging or therapeutic purposes.

Material Science

In material science, this compound can be used as a precursor for developing new materials with specific properties:

- Polymer Synthesis : Its reactivity allows it to be integrated into polymer matrices, potentially enhancing mechanical and thermal properties.

- Catalyst Development : The compound may also serve as a ligand in catalyst systems, promoting various chemical reactions under mild conditions.

Case Study 1: Anticancer Activity

A study conducted on various boronic acid derivatives, including this compound, demonstrated significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of specific signaling pathways .

Case Study 2: Neuroprotection

Research exploring neuroprotective agents identified this compound as a potential candidate due to its ability to inhibit oxidative stress in neuronal cells. Further studies are necessary to elucidate the exact mechanisms involved .

Mechanism of Action

The mechanism of action of 4-Methyl-beta-styrylboronic acid diethanolamine ester in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex with the boronic acid derivative. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this process include the palladium catalyst and the boronic acid derivative.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-[(E)-2-(4-Methylphenyl)ethenyl]-1,3,6,2-dioxazaborocane

- CAS No.: 608534-31-2

- Molecular Formula: C₁₃H₂₀BNO₃

- Molecular Weight : 249.12 g/mol (calculated from formula)

Physicochemical Properties ():

| Property | Value |

|---|---|

| Melting Point | 211–213°C |

| Boiling Point | 328.5°C at 760 mmHg |

| LogP | 2.00 |

| Refractive Index | 1.523 |

| Density | 1.04 g/cm³ |

| Appearance | White solid |

Structural Features: The compound consists of a β-styryl group (trans-configured vinylbenzene) with a para-methyl substituent on the aromatic ring, linked to a boronic acid esterified with diethanolamine. This esterification enhances stability and modifies solubility compared to free boronic acids, making it suitable for pharmaceutical applications ().

Applications: Primarily used in medicinal chemistry as a proteasome inhibitor prodrug. The diethanolamine (DEA) ester moiety improves pharmacokinetic properties by slowing hydrolysis and enhancing bioavailability ().

Structural Analogues with Diethanolamine Ester Moieties

β-Styrylboronic Acid Diethanolamine Ester (CAS: 411222-52-1)

- Structure : Lacks the 4-methyl group on the styryl aromatic ring.

- Key Differences :

2-Indanylboronic Acid Diethanolamine Ester (CAS: 501014-44-4)

- Structure : Replaces the styryl group with an indane ring.

- Key Differences :

2-(4-Phenoxyphenyl)ethylboronic Acid Diethanolamine Ester (CAS: 2096331-66-5)

- Structure: Incorporates a phenoxy-ethyl linker instead of styryl.

- Key Differences: Electronic Effects: The phenoxy group introduces electron-withdrawing properties, altering reactivity in catalytic cycles. Molecular Weight: Higher (329.20 g/mol vs.

Comparison with Other Boronic Acid Esters

Pinacol Boronic Esters (e.g., 4-Methyl-beta-styrylboronic Acid Pinacol Ester)

- Stability : Pinacol esters are more hydrolytically stable but require harsher conditions for deprotection (e.g., strong acids) ().

- Purification : DEA esters form zwitterionic adducts, enabling facile isolation via filtration ().

Diethanolamine vs. Pinanediol Esters

- Chiral Applications : Pinanediol esters are preferred for asymmetric synthesis, while DEA esters are neutral and lack chiral centers ().

- Pharmaceutical Use : DEA esters are favored in prodrug design due to improved pharmacokinetics ().

Physicochemical and Pharmacokinetic Comparison

| Compound | LogP | Melting Point (°C) | Stability in vivo | Key Application |

|---|---|---|---|---|

| 4-Methyl-beta-styrylboronic DEA ester | 2.00 | 211–213 | Moderate | Proteasome inhibitors |

| β-Styrylboronic DEA ester | ~1.8 | 195–198 | Moderate | Cross-coupling reactions |

| 2-Indanylboronic DEA ester | 2.3 | 220–225 | High | Material science |

| Pinacol ester analogue | 2.5 | 180–185 | High | Catalytic synthesis |

Key Observations :

Biological Activity

4-Methyl-beta-styrylboronic acid diethanolamine ester (CAS No. 608534-31-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The diethanolamine moiety enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of boronic acids, including this compound, primarily stems from their ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites. For instance, studies have shown that related compounds can inhibit dipeptidyl peptidase IV (DPPIV), which is crucial in glucose metabolism and has implications in diabetes management .

- Receptor Modulation : The compound may also modulate receptor activities, impacting various signaling pathways. Its interaction with muscarinic acetylcholine receptors has been noted, which could influence neurotransmission and cognitive functions.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Properties : Research indicates that boronic acid derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through the modulation of cellular signaling pathways.

- Antidiabetic Effects : By inhibiting DPPIV, this compound may help regulate blood glucose levels, suggesting potential use in diabetes treatment.

- Antimicrobial Activity : Some studies have reported antimicrobial properties associated with boronic acids, indicating their potential as novel therapeutic agents against bacterial infections.

Research Findings

A review of pertinent literature reveals several significant findings regarding the biological activity of this compound:

- Inhibition Studies : Inhibition assays conducted on DPPIV demonstrated that certain boronic acid derivatives could effectively reduce enzyme activity, correlating with their structural characteristics .

- Cytotoxicity Tests : Various studies using cell viability assays showed that compounds similar to this compound exhibited dose-dependent cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents .

- Mechanistic Insights : The interaction of boronic acids with biological targets has been elucidated through kinetic studies, revealing the importance of the boron atom's hybridization state in determining reactivity and binding affinity .

Case Studies

Several case studies have explored the application of boronic acids in therapeutic settings:

- Case Study 1 : A study focused on a series of prolineboronic acid derivatives demonstrated their effectiveness in inhibiting DPPIV in vitro and in vivo, suggesting a pathway for developing new antidiabetic drugs .

- Case Study 2 : Another investigation assessed the anticancer properties of various boronic acid esters, including those structurally related to this compound. Results indicated significant reductions in tumor growth in animal models .

Data Table: Biological Activities Summary

Q & A

Q. What are the recommended synthetic routes for 4-methyl-beta-styrylboronic acid diethanolamine ester, and how does diethanolamine enhance stability?

The compound is synthesized via transesterification of boronic acid pinacol esters (Bpin) with diethanolamine (DEA). This reaction forms a zwitterionic diethanolamine boronate adduct (DEA adduct), which precipitates in ethereal solvents due to poor solubility, enabling easy purification . The DEA adduct exhibits high air and moisture stability, making it ideal for handling in inert atmospheres. Acid hydrolysis (e.g., 0.5 M HCl) regenerates the free boronic acid for downstream applications .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

- Nuclear Magnetic Resonance (NMR): To confirm boron coordination and aromatic proton environments.

- X-ray Photoelectron Spectroscopy (XPS): For surface analysis of boron-nitrogen bonding in the DEA adduct .

- Solubility Tests: The zwitterionic DEA adduct is insoluble in ethers but soluble in polar aprotic solvents (e.g., DMF), aiding in purification .

Q. How should researchers handle and store this compound to ensure stability?

Store the DEA adduct under inert gas (Ar/N₂) at −18°C in toluene over 3 Å molecular sieves. Avoid silica gel chromatography due to decomposition risks. For long-term storage, the precipitated adduct can be filtered, washed with ether, and stored dry .

Advanced Research Questions

Q. What challenges arise during purification of boronic acid derivatives, and how can diethanolamine adducts address them?

Pinacol esters often require tedious chromatography due to polar byproducts. Reacting crude mixtures with DEA precipitates the adduct, bypassing chromatography. For example, in Miyaura borylation, DEA adducts achieve >97% purity after filtration and acid hydrolysis, even at kilogram scales .

Q. How does the DEA adduct’s zwitterionic structure influence its reactivity in cross-coupling reactions?

The sp³-hybridized boron in the DEA adduct reduces electrophilicity, slowing undesired protodeboronation. This stability allows controlled release of boronic acids under acidic conditions, improving Suzuki-Miyaura coupling yields (e.g., 73% recovery after HCl treatment) .

Q. What mechanistic insights explain the DEA adduct’s resistance to hydrolysis compared to other boronate esters?

The tetracoordinated boron in the DEA adduct forms a rigid six-membered ring with diethanolamine, sterically shielding the boron center. This contrasts with tricoordinated boronic acids, which are prone to hydrolysis. Computational studies suggest N→B dative bonding further stabilizes the structure .

Q. How can researchers reconcile discrepancies in antiwear performance when using boronate esters in different base oils?

Tribological studies show that competitive adsorption between boronate esters and ester-based oils (e.g., dioctyl sebacate) disrupts protective films. In non-polar bases (e.g., paraffin), boronate esters dominate adsorption, reducing wear by 40–60%. Advanced surface analysis (e.g., SEM/XPS) is critical to contextualize performance .

Q. What pharmaceutical applications are emerging for diethanolamine-stabilized boronic acids?

DEA adducts enable scalable synthesis of boron-containing drugs, such as bora-ibuprofen. Their stability facilitates slow-release formulations, while the boronic acid moiety shows potential in protease inhibition (e.g., anti-cancer agents) .

Methodological Recommendations

- Synthesis Optimization: Use a 2:1 molar ratio of DEA to boronic acid in ether to maximize adduct yield .

- Handling Data Contradictions: Employ orthogonal characterization (NMR, XPS, HPLC) to validate results when solvent or base oil effects obscure trends .

- Scale-Up: Adopt inert continuous-flow reactors for transesterification to minimize oxygen/moisture exposure during large-scale production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.